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Executive Summary
Domperidone, a peripherally selective dopamine D2-receptor antagonist, is an effective

prokinetic and antiemetic agent. However, its clinical use has been limited by concerns over an

increased risk of QT interval prolongation and associated cardiac arrhythmias.

Deudomperidone (CIN-102), a deuterated analog of domperidone, has been developed to

retain the therapeutic benefits of domperidone while mitigating the risk of cardiotoxicity. This

guide provides a detailed comparison of the effects of deudomperidone and domperidone on

the QT interval, supported by available clinical and preclinical data.

Introduction
QT interval prolongation is a critical safety concern in drug development, as it can be a

precursor to life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP). The

primary mechanism for drug-induced QT prolongation is the blockade of the human Ether-à-go-

go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac

repolarization. Domperidone has been shown to block the hERG channel, leading to its

association with cardiac adverse events.[1] Deudomperidone, a novel entity developed

through deuteration, is designed to have an altered pharmacokinetic profile that reduces its

cardiac liability.[2]
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Clinical Data: Thorough QT Studies
A cornerstone for assessing a drug's effect on the QT interval is the "Thorough QT" (TQT)

study. Both deudomperidone and domperidone have been evaluated in such studies in

healthy volunteers.

Quantitative Data Summary
The following table summarizes the key findings from the respective TQT studies.

Parameter Deudomperidone (CIN-102) Domperidone

Dose(s) Studied

30 mg (therapeutic) and 100

mg (supratherapeutic) single

doses

10 mg and 20 mg four times

daily (up to 80 mg/day)

Maximum Mean Change from

Baseline in QTcF (ΔΔQTcF) vs.

Placebo

1.8 ms (30 mg dose) and 3.7

ms (100 mg dose)[2]
3.4 ms (20 mg q.i.d. on Day 4)

90% Confidence Interval for

ΔΔQTcF

Upper bound well below 10 ms

for both doses[2]
1.0 - 5.9 ms

Concentration-QTc

Relationship

Very shallow slope: 0.14 ms

per ng/mL (90% CI: 0.08 to

0.20)[2]

No significant exposure-

response relationship found

(90% CI of the slope estimate

included zero)[3][4]

Clinically Relevant QT

Prolongation

No clinically relevant effect

observed even at ~5-fold

supratherapeutic

concentrations[5]

No clinically relevant QTc

interval prolongation at doses

up to 80 mg/day
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The study was a randomized, partially double-blind, placebo- and active-controlled, single-

dose, four-period crossover study in healthy individuals.[5]

Participants: Healthy adult volunteers.

Treatments:

Deudomperidone 30 mg (therapeutic dose)

Deudomperidone 100 mg (supratherapeutic dose)

Placebo

Moxifloxacin 400 mg (positive control)

ECG Monitoring: Continuous 12-lead ECG recordings were performed from at least one hour

prior to dosing up to approximately 48 hours post-dose in each period.[5]

Data Analysis: The QT interval was corrected for heart rate using Fridericia's formula (QTcF).

The primary analysis compared the time-matched, placebo-subtracted change from baseline

in QTcF (ΔΔQTcF) between the deudomperidone and placebo groups. A concentration-

response analysis was also conducted.

Domperidone Thorough QT Study Methodology
The study was a single-center, double-blind, randomized, four-way crossover study in healthy

participants.[3][6]

Participants: 44 healthy volunteers.[3]

Treatments:

Domperidone 10 mg four times daily

Domperidone 20 mg four times daily

Placebo four times daily

Moxifloxacin 400 mg single dose (positive control) with placebo four times daily
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ECG Monitoring: Triplicate 12-lead ECGs were recorded at baseline and at 8 timepoints after

dosing on Days 1 and 4.[3][6]

Data Analysis: The QT interval was corrected for heart rate using a population-specific

method (QTcP). The primary endpoint was the largest time-matched difference in the least

squares means for the change from baseline in QTcP between domperidone and placebo.[3]

An exposure-response relationship was also evaluated.[3][4]

Mechanistic Insights: hERG Channel Blockade
The primary mechanism underlying domperidone-induced QT prolongation is the blockade of

the hERG potassium channel.[1] Preclinical studies have quantified this effect.

Compound hERG IC50

Domperidone 57.0 nmol/L[1]

Deudomperidone Data not publicly available

While a direct head-to-head preclinical comparison of the hERG channel affinity of

deudomperidone and domperidone is not publicly available, the clinical TQT study results for

deudomperidone strongly suggest a significantly lower potential for hERG channel blockade

at therapeutic and even supratherapeutic concentrations. The deuteration of domperidone to

create deudomperidone is intended to alter its pharmacokinetics, potentially leading to lower

peak plasma concentrations and a reduced interaction with the hERG channel.[2]
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Comparative Thorough QT Study Workflow
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Deudomperidone (CIN-102) TQT Study Domperidone TQT Study
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Randomized Crossover Design
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- Deudomperidone 30mg

- Deudomperidone 100mg
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- Moxifloxacin 400mg

Continuous 12-lead ECG
(pre-dose to 48h post-dose)

QTcF Analysis
(Fridericia Correction)

No Clinically Relevant
QTc Prolongation
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Randomized Crossover Design

Multiple Doses:
- Domperidone 10mg q.i.d.
- Domperidone 20mg q.i.d.

- Placebo
- Moxifloxacin 400mg

Triplicate 12-lead ECG
(Day 1 & Day 4)

QTcP Analysis
(Population-specific Correction)

No Clinically Relevant
QTc Prolongation at ≤80mg/day
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Caption: Comparative workflow of the thorough QT studies for deudomperidone and

domperidone.
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Mechanism of Drug-Induced QT Prolongation

Cardiac Action Potential and QT Interval Deudomperidone's Proposed Advantage

Domperidone

hERG (IKr) Potassium Channel

Blockade

Delayed Cardiac Repolarization

Inhibition of K+ Efflux

QT Interval Prolongation

Torsades de Pointes (TdP)

Increased Risk

Deudomperidone

hERG (IKr) Potassium Channel

Significantly Lower
Blockade Potential

Click to download full resolution via product page

Caption: Signaling pathway of domperidone-induced QT prolongation via hERG channel

blockade.

Conclusion
The available clinical data from thorough QT studies demonstrate a superior cardiac safety

profile for deudomperidone compared to domperidone. At both therapeutic and
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supratherapeutic doses, deudomperidone did not produce any clinically relevant QT interval

prolongation. In contrast, while a thorough QT study of domperidone did not show clinically

relevant QT prolongation at doses up to 80 mg/day, its well-established risk at higher

concentrations and in susceptible individuals is a significant clinical concern. The favorable

safety profile of deudomperidone is likely attributable to its altered pharmacokinetics resulting

from deuteration, which appears to minimize its interaction with the hERG potassium channel.

These findings suggest that deudomperidone may offer a safer alternative to domperidone for

the treatment of gastrointestinal motility disorders, with a reduced risk of cardiac arrhythmias.

Further research, including direct comparative preclinical studies on hERG channel affinity,

would be valuable to fully elucidate the mechanistic basis for the improved safety profile of

deudomperidone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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